molecular formula C7H13NO2 B3007113 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one CAS No. 2060052-69-7

3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one

Cat. No.: B3007113
CAS No.: 2060052-69-7
M. Wt: 143.186
InChI Key: PWBQMNQHTPRJIP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one (CAS: 2060052-69-7) is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 3-position and two methyl groups at the 1- and 3-positions of the heterocyclic ring. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol .

Properties

IUPAC Name

3-(hydroxymethyl)-1,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(5-9)3-4-8(2)6(7)10/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBQMNQHTPRJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one typically involves the reaction of 1,3-dimethylpyrrolidin-2-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-1,3-dimethylpyrrolidin-2-one.

    Reduction: Formation of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below summarizes key structural and molecular differences between 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one and its analogs:

Compound Name CAS Number Substituents Molecular Formula Key Properties
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one 2060052-69-7 1-Me, 3-Me, 3-CH₂OH C₇H₁₃NO₂ High hydrophilicity, polar
1,3-Dimethylpyrrolidin-2-one - 1-Me, 3-Me C₆H₁₁NO Lipophilic, lower boiling point
3,3-Dimethylpyrrolidin-2-one 4831-43-0 3,3-diMe C₆H₁₁NO Steric hindrance, reduced reactivity
(3S)-3-Hydroxy-1-methylpyrrolidin-2-one 1292324-56-1 1-Me, 3-OH C₅H₉NO₂ Polar, hydrogen-bonding capability
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one 59887-20-6 1-Me, 4-CH₂OH C₆H₁₁NO₂ Altered regiochemistry, moderate polarity

Notes:

  • The hydroxymethyl group in the target compound increases water solubility compared to purely alkyl-substituted analogs like 1,3-dimethylpyrrolidin-2-one .
  • Steric effects : 3,3-Dimethylpyrrolidin-2-one (CAS 4831-43-0) exhibits reduced nucleophilicity at the 3-position due to steric hindrance from dual methyl groups .
  • Regiochemistry : Moving the hydroxymethyl group to the 4-position (e.g., 4-(hydroxymethyl)-1-methylpyrrolidin-2-one) alters hydrogen-bonding patterns and solubility .

Biological Activity

3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one, a compound with the molecular formula C7H13NO2C_7H_{13}NO_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

The synthesis of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one typically involves the reaction of 1,3-dimethylpyrrolidin-2-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate that is hydrolyzed to yield the desired product. Common bases used include sodium hydroxide or potassium hydroxide, and elevated temperatures are often employed to ensure complete conversion.

The biological activity of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one is attributed to its ability to interact with various molecular targets within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions that may affect enzyme activity and cellular processes. Although specific targets are still under investigation, preliminary studies suggest potential interactions with enzymes involved in metabolic pathways .

Biological Activities

Research has indicated several potential biological activities for 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent .
  • Anticancer Potential : There is ongoing research into its role as a pharmaceutical agent, particularly in cancer therapy. Its structural similarities to known anticancer compounds may contribute to its efficacy against certain cancer types .
  • Biochemical Probes : The compound is being explored as a biochemical probe to study enzyme mechanisms due to its ability to form hydrogen bonds with active sites of enzymes.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one. Below is a summary of key findings:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against bacterial strains such as E. coli and S. aureus.
Study 2Anticancer ActivityShowed significant antiproliferative effects on BRCA-deficient tumor cells in vitro.
Study 3Enzyme InteractionInvestigated its role as a biochemical probe; found to inhibit specific enzyme activities through competitive binding mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
1,3-Dimethylpyrrolidin-2-oneLacks hydroxymethyl groupLimited biological activity compared to hydroxymethyl derivative
3-(Hydroxymethyl)pyrrolidin-2-oneSimilar structure without methyl groupsDifferent reactivity and lower potency in biological assays

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